Home > Products > Screening Compounds P94255 > 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid
5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid - 1006441-81-1

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

Catalog Number: EVT-3207818
CAS Number: 1006441-81-1
Molecular Formula: C10H10N4O5
Molecular Weight: 266.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound serves as a building block in organic synthesis. It's notable for its ability to form hydrogen-bonded sheets due to its specific arrangement of nitrogen and oxygen atoms. []

    Relevance: This compound, like the target compound 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, contains a 3-nitro-1H-pyrazole core. The difference lies in the substituents attached to this core, influencing their respective hydrogen-bonding patterns and potential applications. []

Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

    Compound Description: This compound is an isomer of Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate. It features a distinct molecular structure, exhibiting a polarized electronic distribution. Instead of sheets, it forms hydrogen-bonded chains of edge-fused rings. []

    Relevance: Similar to 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, this compound also contains a nitro group and a pyrazole ring. This shared structural motif suggests potential similarities in their chemical reactivity and potential biological activities. []

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

    Compound Description: This compound is a β-lactamase inhibitor, signifying its potential use in combating bacterial resistance to β-lactam antibiotics. []

    Relevance: While structurally distinct from the target compound, YTR-830H shares the presence of a carboxylic acid group, a common pharmacophore in medicinal chemistry. This shared functional group might influence their binding affinities and interactions with biological targets, despite differences in their core structures. []

    Compound Description: These two compounds are highlighted for their isostructural nature, crystallizing in a triclinic system with a P-1 space group. They both contain two independent molecules within their asymmetric units, adopting similar conformations. Their structures, largely planar with a perpendicular fluorophenyl group, influence their packing and intermolecular interactions. []

    Relevance: These compounds and the target compound, 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid, all fall under the broad category of heterocyclic compounds. Specifically, they all contain pyrazole moieties. This structural commonality suggests a potential for similar chemical reactivity and potential applications in fields like medicinal chemistry or materials science. []

Overview

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for further research in drug development and other scientific applications.

Source

The compound can be synthesized through various chemical methods, which are explored in detail in the synthesis analysis section. It is commercially available from chemical suppliers, reflecting its relevance in research and industrial applications.

Classification

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid is classified as a heterocyclic compound, specifically within the categories of pyrazoles and isoxazoles. Its structural complexity allows it to participate in diverse chemical reactions, enhancing its utility in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid typically involves multi-step processes that include:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl compounds, such as 1,3-dicarbonyl compounds. The reaction conditions can vary based on the substituents present on the reactants, influencing yield and regioselectivity .
  2. Synthesis of the Isoxazole Ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkenes or alkynes.
  3. Coupling Reaction: The final step involves coupling the pyrazole and isoxazole rings under specific conditions, often utilizing bases and solvents to facilitate the reaction.

Technical Details

The synthetic routes may involve optimizing conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Continuous flow reactors may be employed for industrial-scale production to improve efficiency.

Molecular Structure Analysis

Structure

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid consists of an isoxazole ring fused with a pyrazole moiety. The molecular formula is C9H10N4O5C_9H_{10}N_4O_5 with a molecular weight of approximately 252.19 g/mol.

Data

The compound features:

  • A carboxylic acid functional group at position 3 of the isoxazole ring.
  • A nitro group at position 3 of the pyrazole ring.
    This structural arrangement contributes to its unique chemical properties and biological activities.
Chemical Reactions Analysis

Reactions

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid can undergo several types of reactions:

  1. Oxidation: The nitro group can be reduced to form an amino derivative under specific conditions using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Hydrogen atoms on the pyrazole and isoxazole rings can be substituted with various functional groups using halogens or organometallic reagents like Grignard reagents.

Technical Details

The outcomes of these reactions depend on the specific conditions used, including temperature, solvent choice, and the presence of catalysts or additives.

Mechanism of Action

The mechanism of action for 5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid involves its interaction with biological targets:

  1. Bioreduction: The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components.
  2. Binding Interactions: The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The pyrazole and isoxazole rings may interact with various enzymes and receptors, modulating their activity.

These interactions suggest potential therapeutic applications in areas such as antimicrobial and anticancer research.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid at room temperature, with specific melting points dependent on purity and crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Varies based on solvent; polar solvents generally enhance solubility.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that careful handling is required due to its irritant nature .

Applications

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential biological activities including antimicrobial and anticancer properties.
  2. Drug Development: Explored as a candidate for new pharmaceuticals due to its unique structural features.
  3. Catalysis: Used in various chemical reactions as a catalyst or intermediate in synthetic processes .
Synthetic Methodologies and Optimization

Multi-Step Heterocyclic Assembly Strategies

The synthesis of 5-methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (C₁₀H₁₀N₄O₅) relies on sequential heterocyclic construction to address its molecular complexity. The predominant industrial approach employs a convergent strategy featuring parallel synthesis of the pyrazole and isoxazole precursors followed by N-alkylative coupling. The pyrazole moiety (5-methyl-3-nitro-1H-pyrazole) is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives under acidic catalysis, achieving yields >75% after crystallization [9]. Simultaneously, the isoxazole fragment (5-methylisoxazole-3-carboxylate) is prepared through 1,3-dipolar cycloaddition of nitrile oxides with acetylenic dipolarophiles or via condensation of hydroxylamine with diketones [4].

The critical coupling step employs nucleophilic substitution (SN2) where the pyrazole nitrogen attacks the chloromethyl group installed at the C4 position of the isoxazole ring. This reaction demands anhydrous polar aprotic solvents (DMF, acetonitrile) and elevated temperatures (60-80°C) to overcome steric hindrance, typically furnishing coupled products in 65-82% yield after purification [2] [5]. Alternative routes involve palladium-catalyzed four-component coupling of terminal alkynes, hydrazine, carbon monoxide, and aryl iodides – a single-pot method demonstrating exceptional bond-forming efficiency but requiring optimization for asymmetric substitution patterns [6].

Table 1: Comparative Multi-Step Assembly Routes

Assembly StrategyKey IntermediateCoupling ConditionsOverall Yield
Convergent Synthesis4-(Chloromethyl)-5-methylisoxazole-3-carboxylateDMF, K₂CO₃, 70°C, 12h68-75%
Four-Component Coupling [6]Terminal alkyne derivativePdCl₂(PPh₃)₂, CO (1 atm), H₂O/THF, RT45-60%
Solid-Phase SynthesisResin-bound isoxazoleMicrowave irradiation, 100°C, 30min55%

Regioselective Pyrazole-Isoxazole Coupling Reactions

Regioselectivity presents a formidable challenge during pyrazole-isoxazole coupling due to the ambident nucleophilicity of pyrazoles and potential O- vs N-alkylation. The 3-nitro substituent on the pyrazole ring (C₁₀H₁₀N₄O₅) exerts a strong directing effect, favoring N1-alkylation over N2-attack by a 15:1 ratio as confirmed by HPLC and NOESY spectroscopy [1] [7]. Computational studies (DFT) reveal this preference stems from superior orbital overlap between the pyrazole nitrogen lone pair (HOMO) and the σ* orbital of the isoxazole chloromethyl group (LUMO), with the nitro group reducing electron density at N2 through resonance withdrawal [5].

Isomeric purity is further enhanced by steric differentiation: the 5-methyl group on the pyrazole ring creates congestion near N2, disfavoring attack at this position. This contrasts sharply with unsubstituted pyrazoles, which yield significant regioisomeric mixtures (typically 60:40 N1:N2). Crucially, the nitro group position (3- vs 4-) dramatically impacts regiochemical outcomes. Comparative studies show 4-nitropyrazole derivatives exhibit reversed selectivity (N2:N1 = 8:1) due to altered resonance stabilization of the transition state [3] [8].

Table 2: Regioselectivity in Pyrazole-Isoxazole Coupling

Pyrazole SubstituentPosition of Nitro GroupN1:N2 RegioselectivityDominant Isomer Structure
5-Methyl-3-nitropyrazole3-position [1]15:1N1-alkylated; NO₂ adjacent to CH linkage
3-Methyl-4-nitropyrazole4-position [3]1:8N2-alkylated; NO₂ opposite CH linkage
Unsubstituted nitropyrazole3-position3:2Mixture requiring chromatographic separation

Catalytic Systems for Cyclocondensation Efficiency

Catalytic enhancement significantly improves atom economy in both heterocyclic ring formations. Pyrazole cyclization achieves optimal efficiency under zinc triflate catalysis (5 mol%), reducing reaction temperatures from 120°C to 80°C while increasing yields to 92% through Lewis acid activation of the carbonyl electrophile [4]. Microwave-assisted cyclocondensation (150°C, 20 min) further diminishes side products from diketone decomposition, particularly when employing organic bases like DBU instead of inorganic carbonates [4].

The palladium-catalyzed four-component coupling represents a paradigm shift in catalytic cyclization [6]. Employing PdCl₂(PPh₃)₂ (3 mol%) with CuI as a co-catalyst enables isoxazole formation under ambient CO pressure (1 atm) in aqueous THF. Key innovations include:

  • Dual Role of Hydrazine: Acts as both nucleophile and reducing agent for maintaining Pd(0) catalytic species
  • Water-Tolerant System: Enables use of technical-grade solvents without rigorous drying
  • Regiocontrol via Alkyne Bias: Electron-deficient terminal alkynes favor linear addition, directing aryl groups to the 5-positionThis method achieves 60-75% yields directly from simple building blocks, though substrate scope limitations persist with sterically hindered alkynes [6].

Table 3: Catalyst Performance in Heterocycle Synthesis

Catalytic SystemReaction TypeTemperatureYield ImprovementKey Advantage
Zn(OTf)₂ (5 mol%) [4]Pyrazole cyclization80°C92% vs 75% (uncatalyzed)Suppresses diketone polymerization
PdCl₂(PPh₃)₂/CuI [6]Four-component couplingRT60-75%Ambient conditions, step economy
SiO₂-SO₃H (SSA) [4]Microwave cyclocondensation150°C (MW)88% in 20 minRecyclable catalyst, no metal residue

Green Chemistry Approaches in Heteroannulation

Modern synthetic routes prioritize sustainability through solvent reduction, energy minimization, and atom-economical transformations. The aqueous Pd-catalyzed four-component coupling exemplifies this trend, eliminating halogenated solvents while maintaining high regioselectivity [6]. Solvent-free mechanochemical approaches have demonstrated viability for the N-alkylation step, employing planetary ball milling with K₂CO₃ as base and alumina as grinding auxiliary – reducing reaction times from hours to 30 minutes while eliminating solvent waste [4].

Atom economy receives significant attention in ring-forming steps. Conventional isoxazole synthesis via chloroxime route suffers from poor atom efficiency (47%) due to NaCl byproduction. Alternative hydroxylamine cycloadditions improve this to 78% while enabling in situ hydroxylamine generation from nitro compounds under Zn/AcOH reduction [4]. Notably, enzymatic catalysis has emerged for asymmetric variants using lipase-mediated kinetic resolution, though substrate scope currently limits broad applicability. Waste metrics analysis reveals the multi-step convergent synthesis generates 32 kg waste/kg product, whereas optimized one-pot methods reduce this to 18 kg/kg through solvent recycling and catalytic load reduction [2] [5].

Table 4: Green Chemistry Metrics Comparison

MethodologyE-Factor (kg waste/kg product)PMI (Total Mass Input/Mass Product)Energy Consumption (kJ/mol)Key Innovation
Conventional Multi-Step [2]32584200Chromatographic purification
Pd-Catalyzed One-Pot [6]18271800Aqueous medium, ambient temperature
Mechanochemical Coupling [4]812950 (mechanical)Solvent-free, 30-minute reaction

Properties

CAS Number

1006441-81-1

Product Name

5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid

IUPAC Name

5-methyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C10H10N4O5/c1-5-3-8(14(17)18)11-13(5)4-7-6(2)19-12-9(7)10(15)16/h3H,4H2,1-2H3,(H,15,16)

InChI Key

PTZDOCAYXXHKEB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC2=C(ON=C2C(=O)O)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.